Cas no 64340-44-9 (Saikosaponin E)

Saikosaponin E is a triterpenoid saponin primarily derived from the roots of Bupleurum species, such as Bupleurum falcatum. It exhibits notable biological activities, including anti-inflammatory, immunomodulatory, and hepatoprotective properties. Structurally characterized by its oleanane-type aglycone and sugar moieties, Saikosaponin E has been studied for its potential therapeutic applications in liver disorders and immune regulation. Its mechanism of action involves modulation of signaling pathways such as NF-κB and MAPK, contributing to its pharmacological effects. The compound is commonly used in research settings for its purity and well-documented bioactivity, making it a valuable reference standard in phytochemical and pharmacological studies.
Saikosaponin E structure
Saikosaponin E structure
商品名:Saikosaponin E
CAS番号:64340-44-9
MF:C42H68O12
メガワット:764.9821
CID:515534
PubChem ID:21637632

Saikosaponin E 化学的及び物理的性質

名前と識別子

    • b-D-Galactopyranoside, (3b,16b)-13,28-epoxy-16-hydroxyolean-11-en-3-yl 6-deoxy-3-O-b-D-glucopyranosyl-
    • Saikosaponin E
    • 13,28-Epoxy-16β-hydroxyolean-11-en-3β-yl 6-deoxy-3-O-(β-D-glucopyranosyl)-β-D-galactopyranoside
    • (3beta,16beta)-13,28-Epoxy-16-hydroxyolean-11-en-3-yl 6-deoxy-3-O-beta-D-glucopyranosyl-beta-D-galactopyranoside
    • 64340-44-9
    • AKOS037515312
    • 13,28-Epoxy-16beta-hydroxyolean-11-en-3beta-yl 6-deoxy-3-O-(beta-D-glucopyranosyl)-beta-D-galactopyranoside
    • SCHEMBL8156551
    • AKOS040760111
    • CS-0032445
    • CHEMBL3613720
    • HY-N4211
    • MS-31373
    • (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[[(1S,2S,4S,5R,8R,10S,13S,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
    • インチ: 1S/C42H68O12/c1-21-28(45)33(54-34-31(48)30(47)29(46)22(19-43)52-34)32(49)35(51-21)53-27-11-12-38(6)23(37(27,4)5)9-13-39(7)24(38)10-14-42-25-17-36(2,3)15-16-41(25,20-50-42)26(44)18-40(39,42)8/h10,14,21-35,43-49H,9,11-13,15-20H2,1-8H3/t21-,22-,23+,24-,25-,26+,27+,28+,29-,30+,31-,32-,33+,34+,35+,38+,39-,40+,41-,42+/m1/s1
    • InChIKey: KQGDHYQRJRGMDG-CYMACDCKSA-N
    • ほほえんだ: O1C([H])([H])[C@]23C([H])([H])C([H])([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[C@@]2([H])[C@@]21C([H])=C([H])[C@]1([H])[C@@]4(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]([H])(C(C([H])([H])[H])(C([H])([H])[H])[C@]4([H])C([H])([H])C([H])([H])[C@@]1(C([H])([H])[H])[C@]2(C([H])([H])[H])C([H])([H])[C@]3([H])O[H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@]([H])([C@@]([H])(C([H])([H])[H])O1)O[H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])O[H]

計算された属性

  • せいみつぶんしりょう: 764.471078g/mol
  • ひょうめんでんか: 0
  • XLogP3: 3.7
  • 水素結合ドナー数: 7
  • 水素結合受容体数: 12
  • 回転可能化学結合数: 5
  • どういたいしつりょう: 764.471078g/mol
  • 単一同位体質量: 764.471078g/mol
  • 水素結合トポロジー分子極性表面積: 188Ų
  • 重原子数: 54
  • 複雑さ: 1470
  • 同位体原子数: 0
  • 原子立体中心数の決定: 20
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ぶんしりょう: 765.0

じっけんとくせい

  • 色と性状: Powder

Saikosaponin E 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chengdu Biopurify Phytochemicals Ltd
BP3921-5mg
Saikosaponin E
64340-44-9 98%
5mg
$196 2023-09-20
ChemScence
CS-0032445-5mg
Saikosaponin E
64340-44-9 99.80%
5mg
$403.0 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1014-1mg
Saikosaponin E
64340-44-9 95.43%
1mg
¥ 1239 2023-09-07
1PlusChem
1P00ETHR-5mg
13,28-Epoxy-16β-hydroxyolean-11-en-3β-yl 6-deoxy-3-O-(β-D-glucopyranosyl)-β-D-galactopyranoside
64340-44-9 99%
5mg
$402.00 2024-04-22
1PlusChem
1P00ETHR-1mg
13,28-Epoxy-16β-hydroxyolean-11-en-3β-yl 6-deoxy-3-O-(β-D-glucopyranosyl)-β-D-galactopyranoside
64340-44-9 99%
1mg
$248.00 2024-04-22
Aaron
AR00ETQ3-5mg
13,28-Epoxy-16β-hydroxyolean-11-en-3β-yl 6-deoxy-3-O-(β-D-glucopyranosyl)-β-D-galactopyranoside
64340-44-9
5mg
$336.00 2025-02-11
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1014-10mg
Saikosaponin E
64340-44-9 95.43%
10mg
¥ 5647 2023-09-07
Chengdu Biopurify Phytochemicals Ltd
BP3921-20mg
Saikosaponin E
64340-44-9 98%
20mg
$520 2023-09-20
MedChemExpress
HY-N4211-5mg
Saikosaponin E
64340-44-9 99.80%
5mg
¥2100 2024-07-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1014-50mg
Saikosaponin E
64340-44-9 95.43%
50mg
¥ 15177 2023-09-07

Saikosaponin E 関連文献

Saikosaponin Eに関する追加情報

Saikosaponin E (CAS 64340-44-9): A Comprehensive Overview of Its Chemical Structure, Biological Activities, and Therapeutic Potential

Saikosaponin E, identified by its CAS number 64340-44-9, is a triterpenoid saponin derived from the roots of Bupleurum falcatum, a traditional Chinese medicinal plant. As part of the saikosaponins family, this compound has garnered significant attention in recent years due to its diverse pharmacological properties and potential applications in modern medicine. The chemical structure of Saikosaponin E features a spirostanol backbone with characteristic sugar moieties, including glucose and xylose units, which contribute to its unique biological activities. Recent advancements in analytical techniques such as NMR spectroscopy and mass spectrometry have enabled precise characterization of its molecular framework, confirming its role as a key bioactive component in herbal formulations.

One of the most notable attributes of Saikosaponin E is its anti-inflammatory activity, which has been extensively studied in preclinical models. Research published in *Phytomedicine* (2023) demonstrated that Saikosaponin E inhibits the activation of nuclear factor-kappa B (NF-κB) pathways, thereby suppressing pro-inflammatory cytokine production. This mechanism underpins its potential use in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, studies on cell culture models have revealed that Saikosaponin E modulates the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two enzymes central to inflammation regulation.

Recent investigations into the anticancer properties of Saikosaponin E have expanded its therapeutic scope. A 2023 study in *Cancer Letters* highlighted its ability to induce apoptosis in human hepatocellular carcinoma cells through mitochondrial dysfunction and caspase activation. Notably, Saikosaponin E exhibited selective cytotoxicity against cancer cells while sparing normal hepatocytes, suggesting a favorable safety profile. Additionally, preclinical trials using xenograft models showed that this compound synergizes with conventional chemotherapeutics like doxorubicin to enhance tumor regression without increasing systemic toxicity.

Emerging research also underscores the neuroprotective effects of Saikosaponin E, particularly in neurodegenerative disorders such as Alzheimer’s disease. A 2023 publication in *Journal of Neurochemistry* reported that this compound reduces amyloid-beta plaque accumulation and mitigates oxidative stress in neuronal cell lines. These findings align with traditional uses of Bupleurum species for cognitive enhancement and suggest potential applications in developing novel therapies for age-related neurological decline.

The development of efficient synthesis methods for Saikosaponin E remains an active area of research. While natural extraction from plant sources is currently the primary method, recent advances in biotechnological approaches—such as microbial fermentation using genetically engineered yeast—have shown promise for scalable production. A 2023 study published in *ACS Sustainable Chemistry & Engineering* demonstrated a semi-synthetic pathway utilizing enzymatic glycosylation to enhance yield while maintaining structural integrity.

In the realm of drug delivery systems, nanoformulations containing Saikosaponin E are being explored to improve bioavailability and target specificity. Liposomal encapsulation and polymeric micelles have been shown to enhance cellular uptake while reducing off-target effects. These innovations address one of the major challenges associated with natural compounds: poor solubility and rapid metabolic degradation.

From an industrial perspective, Saikosaponin E (CAS 64340-44-9) is increasingly being incorporated into nutraceuticals and functional foods due to its antioxidant properties. Clinical trials are underway to evaluate its efficacy as an adjunct therapy for metabolic syndrome management through lipid metabolism modulation.

Ongoing research continues to uncover new aspects of this complex molecule’s pharmacology. For instance, studies on gut microbiota interactions suggest that microbial metabolism may play a role in activating latent bioactivities within saponins like Saikosaponin E after oral administration.

The regulatory landscape for natural products like Saikosaponin E is evolving rapidly as global health authorities recognize their therapeutic value while ensuring rigorous safety standards are maintained through standardized quality control protocols.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:64340-44-9)Saikosaponin E
A1204522
清らかである:99%/99%/99%/99%/99%
はかる:5mg/10mg/25mg/50mg/20mg
価格 ($):342.0/584.0/899.0/1212.0/361.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:64340-44-9)Saikosaponin E
TBW01660
清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ